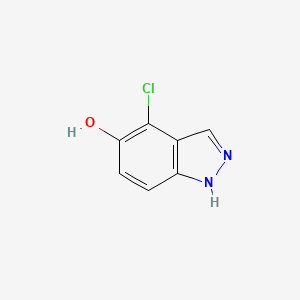

4-Chloro-1H-indazol-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-indazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-7-4-3-9-10-5(4)1-2-6(7)11/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGVCALTHVTDBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NN=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629071 | |

| Record name | 4-Chloro-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478834-25-2 | |

| Record name | 4-Chloro-1H-indazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-1H-indazol-5-ol: Properties, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-Chloro-1H-indazol-5-ol, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This document will delve into the known and predicted chemical properties of this compound, propose a detailed synthetic pathway, and explore its potential applications in modern drug discovery, particularly in the realm of kinase inhibition.

Core Molecular Characteristics

This compound belongs to the indazole family, a class of bicyclic heteroaromatic compounds consisting of a benzene ring fused to a pyrazole ring.[3] The specific substitution pattern of a chlorine atom at the 4-position and a hydroxyl group at the 5-position imparts unique electronic and steric properties that make it an attractive building block for targeted therapies.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be established from available information and predicted based on its structure.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O | Calculated |

| Molecular Weight | 168.58 g/mol | [4] |

| CAS Number | 478834-25-2 | [4] |

| Appearance | Predicted: Off-white to light brown solid | Inferred |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water. | Inferred from related structures |

| pKa | Predicted: Phenolic hydroxyl ~8-10; Indazole NH ~13-14 | Inferred from related structures[1] |

Spectroscopic Profile (Predicted)

Based on the analysis of structurally similar indazole derivatives, the following spectroscopic characteristics are anticipated for this compound.

-

¹H NMR (in DMSO-d₆):

-

A broad singlet corresponding to the N-H proton of the indazole ring, likely appearing downfield (>12 ppm).

-

A singlet for the phenolic O-H proton, with its chemical shift being concentration-dependent.

-

A doublet for the proton at the 6-position, coupled to the proton at the 7-position.

-

A doublet for the proton at the 7-position, coupled to the proton at the 6-position.

-

A singlet or a narrow doublet for the proton at the 3-position.

-

-

¹³C NMR (in DMSO-d₆):

-

Aromatic carbons would appear in the range of 100-155 ppm. The carbon bearing the hydroxyl group (C5) would be shifted downfield, while the carbon with the chlorine atom (C4) would also be significantly influenced.

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.

-

Characteristic aromatic C-H and C=C stretching vibrations in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z 168, with a characteristic M+2 peak at m/z 170 in an approximate 3:1 ratio, indicative of the presence of a chlorine atom.

-

Synthesis and Purification

Proposed Synthetic Pathway

The following diagram illustrates the proposed synthetic route:

References

An In-depth Technical Guide to 4-Chloro-1H-indazol-5-ol (CAS 478834-25-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Indazole Scaffold in Modern Medicinal Chemistry

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in contemporary drug discovery.[1][2] Its rigid, planar structure and ability to participate in a diverse array of non-covalent interactions—including hydrogen bonding, π-π stacking, and hydrophobic interactions—make it an ideal anchor for engaging with biological targets. This has led to the successful development of numerous FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, which feature the indazole core and are critical in oncology.[3] The inherent synthetic tractability of the indazole ring system allows for systematic modification and optimization of structure-activity relationships (SAR), further cementing its importance in the medicinal chemist's toolkit.[2][4]

This guide focuses on a specific, strategically substituted derivative: 4-Chloro-1H-indazol-5-ol . The presence of a chloro group at the 4-position and a hydroxyl group at the 5-position offers a unique combination of electronic and functional handles for synthetic elaboration, making it a valuable intermediate in the synthesis of complex, biologically active molecules, particularly in the realm of protein kinase inhibitors.[3][5]

Section 1: Physicochemical and Structural Characteristics

This compound is a heterocyclic aromatic compound with the molecular formula C₇H₅ClN₂O.

| Property | Value | Source |

| CAS Number | 478834-25-2 | N/A |

| Molecular Formula | C₇H₅ClN₂O | N/A |

| Molecular Weight | 168.58 g/mol | N/A |

| InChI Key | SGGVCALTHVTDBA-UHFFFAOYSA-N | N/A |

| Canonical SMILES | C1=C(C=C2C(=C1O)C=NN2)Cl | N/A |

The indazole core can exist in two tautomeric forms, 1H- and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form.[4] The chlorine atom at the 4-position acts as a steric and electronic modulator, while the hydroxyl group at the 5-position provides a key site for derivatization, for instance, through etherification or esterification, to explore SAR and modulate pharmacokinetic properties.

Section 2: Proposed Synthesis Protocol

The proposed synthesis is a multi-step process commencing from a commercially available starting material, 3-chloro-2-methyl-5-nitroaniline. The core of this synthesis is an intramolecular cyclization via diazotization, a classic and reliable method for forming the indazole ring system.

Experimental Workflow: A Step-by-Step Guide

Caption: Proposed synthetic workflow for this compound.

Step 1: Acetylation of 3-chloro-2-methyl-5-nitroaniline

-

To a stirred solution of 3-chloro-2-methyl-5-nitroaniline (1.0 eq) in glacial acetic acid (10 vol), add acetic anhydride (1.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 50°C and stir for 2 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water (20 vol) and stir for 30 minutes to precipitate the product.

-

Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum to yield N-(3-chloro-2-methyl-5-nitrophenyl)acetamide.

Causality: Acetylation of the aniline nitrogen protects it and increases the steric hindrance around the amino group, which can influence the regioselectivity of the subsequent cyclization.

Step 2: Intramolecular Cyclization via Diazotization

-

Suspend N-(3-chloro-2-methyl-5-nitrophenyl)acetamide (1.0 eq) in chloroform (15 vol).

-

Add potassium acetate (1.2 eq) and cool the mixture to 0°C.

-

Slowly add isoamyl nitrite (2.0 eq) dropwise, maintaining the temperature below 5°C.

-

Allow the reaction to warm to room temperature and then heat to 60°C for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, dilute with water, and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to obtain the crude 1-acetyl-4-chloro-5-nitro-1H-indazole.

Causality: The combination of potassium acetate and isoamyl nitrite in a non-polar solvent facilitates the in-situ formation of the diazotizing agent. The subsequent heating drives the intramolecular cyclization of the diazonium salt onto the adjacent methyl group, forming the indazole ring.

Step 3: Deacetylation

-

Dissolve the crude 1-acetyl-4-chloro-5-nitro-1H-indazole in a mixture of THF (10 vol) and water (5 vol).

-

Add lithium hydroxide (LiOH) (3.0 eq) and stir at room temperature for 3 hours.

-

Monitor the deprotection by TLC.

-

Once complete, neutralize the reaction mixture with 1M HCl and extract with ethyl acetate (3 x 10 vol).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-5-nitro-1H-indazole.

Causality: Basic hydrolysis with LiOH is a standard and efficient method for removing the N-acetyl protecting group to reveal the free N-H of the indazole.

Step 4: Reduction of the Nitro Group

-

Suspend 4-chloro-5-nitro-1H-indazole (1.0 eq) in ethanol (20 vol).

-

Add a solution of stannous chloride (SnCl₂) dihydrate (5.0 eq) in concentrated hydrochloric acid (5 vol) dropwise at 0°C.

-

Allow the mixture to stir at room temperature for 4-6 hours.

-

Basify the reaction mixture with a 2M NaOH solution to pH > 10 and extract with ethyl acetate (3 x 20 vol).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-chloro-1H-indazol-5-amine.

Causality: The Bechamp reduction using stannous chloride in acidic media is a classic and effective method for the reduction of an aromatic nitro group to an amine without affecting the indazole core or the chloro substituent.

Step 5: Conversion of the Amine to a Hydroxyl Group (Sandmeyer-type reaction)

-

Dissolve 4-chloro-1H-indazol-5-amine (1.0 eq) in a mixture of sulfuric acid and water at 0°C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C, to form the diazonium salt.

-

In a separate flask, heat a solution of copper(II) sulfate in water to boiling.

-

Slowly add the cold diazonium salt solution to the hot copper sulfate solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, continue heating for 30 minutes.

-

Cool the reaction mixture and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Causality: This is a variation of the Sandmeyer reaction. The amino group is converted to a diazonium salt, which is a good leaving group. Subsequent heating in the presence of a copper catalyst facilitates its replacement by a hydroxyl group from the aqueous medium.

Section 3: Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, its characteristic spectroscopic features can be reliably predicted based on the analysis of closely related indazole derivatives.[1][8][9][10]

-

¹H NMR (in DMSO-d₆):

-

A broad singlet corresponding to the N-H proton of the indazole ring, typically in the range of δ 13.0-13.5 ppm.

-

A singlet for the phenolic O-H proton, likely around δ 9.0-10.0 ppm.

-

A singlet for the C3-H proton of the indazole ring, expected around δ 8.0-8.2 ppm.

-

Two doublets in the aromatic region, corresponding to the C6-H and C7-H protons, likely between δ 7.0-7.5 ppm, showing ortho coupling.

-

-

¹³C NMR (in DMSO-d₆):

-

The carbon bearing the hydroxyl group (C5) would appear significantly downfield, in the region of δ 150-155 ppm.

-

The carbon bearing the chlorine atom (C4) would be in the range of δ 115-120 ppm.

-

Other aromatic and indazole carbons would appear in their characteristic regions between δ 110-140 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretching band from the phenolic hydroxyl group around 3200-3400 cm⁻¹.

-

A sharp N-H stretching band from the indazole ring around 3100-3200 cm⁻¹.

-

C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.

-

A C-Cl stretching band, typically in the fingerprint region below 800 cm⁻¹.

-

-

Mass Spectrometry (Electron Ionization):

-

A molecular ion peak (M⁺) at m/z 168, with a characteristic M+2 peak at m/z 170 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

-

Fragmentation would likely involve the loss of CO and HCN, typical for such heterocyclic systems.

-

Section 4: Applications in Medicinal Chemistry

This compound is a prime candidate for use as a key building block in the synthesis of targeted therapeutics, particularly inhibitors of protein kinases.[3][11] The strategic placement of its functional groups allows for its incorporation into larger molecules designed to fit into the ATP-binding pocket of these enzymes.

Caption: Logical workflow for the application of this compound in drug discovery.

-

The Indazole N-H: This position can be readily alkylated or arylated to introduce substituents that can occupy hydrophobic pockets or form additional hydrogen bonds within the target protein.[11]

-

The 5-hydroxyl group: This is a crucial handle for introducing a side chain that often targets the solvent-exposed region of an active site. Etherification with various alkyl or aryl groups can be used to fine-tune solubility, cell permeability, and target engagement.

-

The 4-chloro substituent: While it can be used for cross-coupling reactions, its primary role is often to modulate the electronics of the ring system and to provide a steric element that can enhance binding affinity and selectivity.

Section 5: Safety and Handling

No specific safety data sheet (SDS) for this compound is publicly available. However, based on the known hazards of structurally similar compounds, such as other chloro- and amino-indazoles, the following precautions are strongly recommended.[12][13][14][15][16]

-

Hazard Classification (Predicted):

-

Acute Toxicity, Oral (Category 4) - Harmful if swallowed.[12]

-

Skin Irritation (Category 2) - Causes skin irritation.[12]

-

Eye Irritation (Category 2A) - Causes serious eye irritation.[12]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System - May cause respiratory irritation.

-

-

Handling:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents.

-

-

First Aid:

-

If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

References

- 1. rsc.org [rsc.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caribjscitech.com [caribjscitech.com]

- 5. researchgate.net [researchgate.net]

- 6. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. 1H-Indazole, 5-chloro- | C7H5ClN2 | CID 69681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. tcichemicals.com [tcichemicals.com]

- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 13096-96-3 Name: 4-CHLORO-1H-INDAZOLE [xixisys.com]

- 14. fishersci.com [fishersci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the Synthesis of 4-Chloro-1H-indazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1H-indazol-5-ol is a key heterocyclic scaffold of significant interest in medicinal chemistry, primarily for its role as a crucial intermediate in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of a robust and scientifically vetted synthetic pathway to this valuable molecule. The presented strategy emphasizes a logical, multi-step approach commencing with a commercially available substituted aniline, proceeding through a pivotal indazole ring formation, and culminating in a final deprotection step. This guide delves into the causality behind the experimental choices, offers detailed, step-by-step protocols, and presents quantitative data to ensure reproducibility and scalability.

Introduction: The Significance of the Indazole Core

The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1] Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse range of therapeutic applications.[2] Substituted indazoles are integral components of numerous approved drugs and clinical candidates, exhibiting activities such as anti-cancer, anti-inflammatory, and neuroprotective effects. The specific substitution pattern of 4-chloro and 5-hydroxy groups on the indazole ring imparts distinct physicochemical properties that are often sought after in the design of targeted therapies.

Strategic Approach to the Synthesis of this compound

The direct functionalization of the indazole core to introduce a hydroxyl group at the C5 position is often challenging. Therefore, a more strategic and reliable approach involves the construction of the indazole ring from a precursor that already contains the required substituents in a protected form. The synthetic strategy detailed in this guide follows a three-stage process:

-

Preparation of the Key Precursor: Synthesis of 3-chloro-4-methoxy-2-methylaniline, a substituted aniline bearing the chloro and protected hydroxyl (methoxy) groups in the desired orientation.

-

Indazole Ring Formation: Cyclization of the substituted aniline to construct the 4-chloro-5-methoxy-1H-indazole core. This is a critical step that establishes the bicyclic heterocyclic system.

-

Deprotection to Yield the Final Product: Cleavage of the methyl ether to unveil the C5 hydroxyl group, yielding the target molecule, this compound.

This strategic sequence ensures high regioselectivity and provides a clear and adaptable pathway for the synthesis.

Figure 1: Overall synthetic strategy for this compound.

Stage 1: Synthesis of the Precursor - 3-Chloro-2-methylaniline

The synthesis of the indazole core often begins with a suitably substituted aniline. In this case, 3-chloro-2-methylaniline is a key starting material.

Experimental Protocol: Synthesis of 3-chloro-2-methylaniline

A robust method for the preparation of 3-chloro-2-methylaniline involves the reduction of 6-chloro-2-nitrotoluene.

Materials and Reagents:

-

6-chloro-2-nitrotoluene

-

Polysulfide (e.g., sodium polysulfide, calcium polysulfide, or ammonium polysulfide)

-

Ammonium salt (e.g., ammonium chloride)

-

Water

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a reaction vessel equipped with a stirrer and a temperature controller, dissolve the polysulfide in water.

-

Add the ammonium salt to the solution and heat the mixture to a temperature between 30-105 °C with stirring.

-

Slowly add 6-chloro-2-nitrotoluene to the heated reaction mixture.

-

Maintain the reaction at the specified temperature and monitor its progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion of the reaction, cool the mixture to room temperature and separate the organic phase.

-

Wash the organic phase with water until it is neutral.

-

Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation, collecting the fraction at 127-137 °C (at 0.1 MPa) to obtain 3-chloro-2-methylaniline.[1]

Stage 2: Indazole Ring Formation

The formation of the indazole ring from a substituted o-toluidine derivative is a classic and effective transformation. This is typically achieved through diazotization of the amino group followed by intramolecular cyclization.

Rationale for the Choice of Reaction Conditions

The conversion of 3-chloro-2-methylaniline to 4-chloro-1H-indazole involves an in-situ diazotization followed by cyclization. The use of an alkyl nitrite, such as isopentyl nitrite, in the presence of an acetylating agent like acetic anhydride, facilitates the formation of the N-acetylated intermediate which then undergoes diazotization and subsequent ring closure. The final hydrolysis step removes the acetyl group from the indazole nitrogen.

Experimental Protocol: Synthesis of 4-chloro-1H-indazole

Materials and Reagents:

-

3-chloro-2-methylaniline

-

Potassium acetate

-

Chloroform

-

Acetic anhydride

-

Isopentyl nitrite

-

Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, add 3-chloro-2-methylaniline (70.6 mmol), potassium acetate (84.7 mmol), and chloroform (120 mL).

-

Cool the mixture to 0 °C in an ice bath with continuous stirring.

-

Slowly add acetic anhydride (212 mmol) dropwise to the cooled mixture.

-

Allow the reaction mixture to warm to 25 °C and stir for 1 hour.

-

Heat the reaction to 60 °C and add isopentyl nitrite (141 mmol).

-

Stir the reaction mixture at 60 °C overnight.

-

After the reaction is complete (monitored by TLC), cool the mixture to 0 °C and add water (75 mL) and THF (150 mL).

-

Add lithium hydroxide (494 mmol) and continue stirring at 0 °C for 3 hours to effect hydrolysis.

-

Add water (200 mL) and extract the product with ethyl acetate (300 mL, followed by 100 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid.[3]

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| 3-chloro-2-methylaniline | 1.0 | 141.60 | 9.95 g (70.6 mmol) |

| Potassium acetate | 1.2 | 98.14 | 8.3 g (84.7 mmol) |

| Acetic anhydride | 3.0 | 102.09 | 20.0 mL (212 mmol) |

| Isopentyl nitrite | 2.0 | 117.15 | 18.9 mL (141 mmol) |

| Lithium hydroxide | 7.0 | 23.95 | 20.7 g (494 mmol) |

Table 1: Reagent quantities for the synthesis of 4-chloro-1H-indazole.

Stage 3: Synthesis of 4-Chloro-5-methoxy-1H-indazole and Subsequent Demethylation

Following a similar cyclization strategy, 3-chloro-4-methoxy-2-methylaniline can be converted to 4-chloro-5-methoxy-1H-indazole. The final and critical step is the selective cleavage of the methyl ether to yield the desired this compound.

Rationale for the Choice of Demethylation Reagent

The O-demethylation of aryl methyl ethers is a common transformation in organic synthesis. Boron tribromide (BBr₃) is a powerful and widely used reagent for this purpose due to its high reactivity.[4] The strong Lewis acidity of BBr₃ facilitates the cleavage of the otherwise stable methyl ether bond under relatively mild conditions. Alternative reagents include hydrobromic acid (HBr), which typically requires harsher conditions.[5]

Figure 2: Simplified mechanism of BBr₃-mediated demethylation.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed route based on established methodologies for analogous transformations.

Part A: Synthesis of 4-chloro-5-methoxy-1H-indazole

This step would follow a similar procedure to the synthesis of 4-chloro-1H-indazole, starting from 3-chloro-4-methoxy-2-methylaniline. The reaction conditions would likely require optimization.

Part B: Demethylation of 4-chloro-5-methoxy-1H-indazole

Materials and Reagents:

-

4-chloro-5-methoxy-1H-indazole

-

Boron tribromide (BBr₃) (typically a 1M solution in dichloromethane)

-

Dichloromethane (DCM), anhydrous

-

Methanol (for quenching)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-chloro-5-methoxy-1H-indazole in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of boron tribromide (1.1 to 1.5 equivalents) in dichloromethane dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess BBr₃ by the slow, dropwise addition of methanol.

-

Allow the mixture to warm to room temperature and then wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

| Parameter | Value |

| Molecular Formula | C₇H₅ClN₂O |

| Molecular Weight | 168.58 g/mol |

| CAS Number | 478834-25-2 |

Table 2: Physicochemical properties of this compound.

Conclusion

The synthesis of this compound presented in this guide provides a logical and experimentally sound pathway for researchers in the field of drug discovery and development. By starting with a readily available substituted aniline and employing a well-established indazole ring formation reaction followed by a standard deprotection protocol, this methodology offers a reliable route to this important heterocyclic intermediate. The detailed protocols and rationale provided herein are intended to serve as a valuable resource for the scientific community, facilitating further exploration of the therapeutic potential of indazole-based compounds.

References

- 1. CN102234236A - Synthetic method of 3-chloro-2-methylaniline - Google Patents [patents.google.com]

- 2. N-(3-Chloro-1-methyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biological Versatility of 4-Chloro-1H-indazol-5-ol: An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1][2] This technical guide provides a comprehensive analysis of the potential biological activities of 4-Chloro-1H-indazol-5-ol , a specific yet under-investigated derivative. While direct experimental data for this compound is sparse, this document synthesizes information from structurally related analogs to build a robust predictive profile. By examining the established structure-activity relationships (SAR) of chloro- and hydroxyl-substituted indazoles, we will explore the probable therapeutic applications, potential molecular targets, and propose experimental workflows for the validation of its biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel indazole derivatives.

The Indazole Scaffold: A Foundation of Potent Biological Activity

Indazoles, bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring, exhibit a wide spectrum of pharmacological properties.[3][4] Their structural rigidity and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make them ideal pharmacophores for engaging with a diverse range of biological targets.[5] The indazole nucleus is a key component in drugs targeting various disease areas, including oncology, inflammation, and infectious diseases.[6][7][8]

The biological activity of indazole derivatives can be finely tuned by the nature and position of substituents on the bicyclic ring system. This allows for the optimization of potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, possesses two key substituents that are known to significantly influence the biological profile of the indazole core: a chloro group at the 4-position and a hydroxyl group at the 5-position.

Deconstructing the Substituents: Predicted Biological Impact

The Influence of the 4-Chloro Substituent

The introduction of a chlorine atom at the 4-position of the indazole ring can have profound effects on the molecule's physicochemical properties and biological activity. Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen, can enhance binding affinity to protein targets. Furthermore, the electron-withdrawing nature of chlorine can modulate the acidity of the indazole N-H and influence the overall electronic distribution of the molecule.

Studies on related 4-chloro-indazole derivatives have implicated this substitution pattern in several biological activities:

-

Kinase Inhibition: The indazole scaffold is a well-established kinase hinge-binding motif. The addition of a chloro group can enhance potency and selectivity. For instance, N-(4-(1-(4-chloroindazole))phenyl)-N-(4-chloro-3-trifluoromethyl phenyl) urea has been identified as a multi-kinase inhibitor targeting c-Kit, PDGFRβ, and FLT3.[9]

-

Antimicrobial Activity: Some chloro-substituted indazoles have demonstrated antimicrobial properties. For example, novel 3-chloro-6-nitro-1H-indazole derivatives have shown promising antileishmanial activity.[1]

-

Antifungal Activity: A study on the microwave-assisted synthesis of indazole derivatives, including 4-chloro-1-H indazole, reported promising antifungal activity against Candida albicans.[10]

The Role of the 5-Hydroxyl Group

The hydroxyl group at the 5-position introduces a hydrogen bond donor and acceptor, significantly increasing the potential for specific interactions with biological targets. It can also improve the aqueous solubility of the compound, a desirable property for drug candidates.

While direct biological activity data for 5-hydroxy-indazoles is limited, the presence of a hydroxyl group on the benzene ring of the indazole core is a common feature in many bioactive molecules. For example, in a series of indazole arylsulfonamides acting as CCR4 antagonists, methoxy or hydroxyl groups at the C4 position were found to be potent.[11][12] The hydroxyl group's ability to form key hydrogen bonds is often a critical determinant of binding affinity and selectivity. Furthermore, 5-hydroxy-1H-indazoles have been utilized as precursors in the synthesis of fluorescent probes, highlighting the reactivity and utility of this functional group.[13]

Predicted Biological Activity Profile of this compound

Based on the established activities of the indazole scaffold and the influence of its substituents, we can construct a predictive biological activity profile for this compound.

Primary Predicted Activity: Kinase Inhibition

The most probable and potent biological activity of this compound is the inhibition of protein kinases. The indazole core can act as a scaffold to present the chloro and hydroxyl substituents to the ATP-binding pocket of various kinases.

Hypothesized Signaling Pathway Involvement:

The 5-hydroxyl group could form a crucial hydrogen bond with the hinge region of the kinase, while the 4-chloro substituent could occupy a hydrophobic pocket, potentially conferring selectivity for specific kinase subfamilies.

Potential Kinase Targets:

-

Tyrosine Kinases: Src family kinases, Abl, VEGFR, PDGFR, FGFR.[2]

-

Serine/Threonine Kinases: AKT, Aurora kinases, Glycogen synthase kinase-3 (GSK-3).[14][15]

Secondary Predicted Activities

-

Anticancer Activity: By inhibiting key kinases involved in cell proliferation and survival, this compound is predicted to exhibit antiproliferative activity against various cancer cell lines.[7][16]

-

Anti-inflammatory Activity: Several indazole derivatives have shown anti-inflammatory properties through the inhibition of inflammatory mediators like COX-2 and cytokines such as TNF-α and IL-1β.[8] The substitution pattern of this compound suggests it may also possess such activities.

Proposed Experimental Workflows for Biological Validation

To validate the predicted biological activities of this compound, a systematic experimental approach is required.

Synthesis of this compound

A plausible synthetic route can be adapted from established methods for substituted indazoles.

Proposed Synthetic Workflow:

In Vitro Biological Evaluation

Experimental Protocol: Kinase Inhibition Assay

-

Objective: To determine the inhibitory activity of this compound against a panel of selected kinases.

-

Materials:

-

Recombinant human kinases (e.g., Src, Abl, VEGFR2, AKT).

-

Kinase-specific peptide substrates.

-

ATP.

-

This compound stock solution in DMSO.

-

Kinase assay buffer.

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

384-well microplates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

Add the kinase and its specific peptide substrate to the wells of a microplate.

-

Add the diluted compound or DMSO (vehicle control) to the wells.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Table 1: Proposed Panel for Initial Kinase Screening

| Kinase Family | Specific Kinases to Test | Rationale |

| Tyrosine Kinases | Src, Abl, VEGFR2, EGFR | Frequently inhibited by indazole derivatives and implicated in various cancers. |

| Serine/Threonine Kinases | AKT1, CDK2, GSK3β | Important targets in cell cycle regulation and survival pathways. |

Experimental Protocol: Antiproliferative Assay

-

Objective: To assess the cytotoxic effect of this compound on various cancer cell lines.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).

-

Complete cell culture medium.

-

This compound stock solution in DMSO.

-

MTT or resazurin-based cell viability assay kit.

-

96-well cell culture plates.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours.

-

Add the cell viability reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control.

-

Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

-

In Silico Modeling and Future Directions

To further refine the understanding of the biological activity of this compound, computational studies are recommended.

Workflow for In Silico Target Prediction:

Molecular docking studies can predict the binding mode of this compound within the active sites of various kinases, providing insights into the structural basis of its potential activity and selectivity.[17][18][19][20] These in silico predictions can guide the selection of kinases for in vitro screening and inform the design of more potent and selective analogs.[21]

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a comprehensive analysis of the indazole scaffold and the influence of its chloro and hydroxyl substituents strongly suggests a high potential for this compound as a kinase inhibitor with consequent anticancer and anti-inflammatory properties. The proposed synthetic and biological evaluation workflows provide a clear path for the experimental validation of these predictions. The inherent versatility of the indazole core, combined with the specific electronic and steric properties of the 4-chloro and 5-hydroxyl groups, makes this compound a compelling candidate for further investigation in drug discovery programs.

References

- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jchr.org [jchr.org]

- 11. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ias.ac.in [ias.ac.in]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. [PDF] Synthesis molecular docking and DFT studies on novel indazole derivatives | Semantic Scholar [semanticscholar.org]

- 19. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

4-Chloro-1H-indazol-5-ol: A Technical Guide for Advanced Research and Development

This in-depth technical guide provides a comprehensive overview of 4-Chloro-1H-indazol-5-ol, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a blend of established methodologies for related structures and forward-looking strategies for the synthesis and evaluation of this specific molecule. While direct literature on this compound is sparse, this guide synthesizes information on the broader indazole class to provide a robust framework for its investigation.

Part 1: The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole core, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a well-established "privileged scaffold" in drug discovery.[1][2] Its unique structural and electronic properties allow it to mimic the indole nucleus found in many biologically active molecules, while offering distinct hydrogen bonding patterns and metabolic profiles. This has led to the successful development of several marketed drugs containing the indazole moiety, targeting a range of therapeutic areas.

| Marketed Drug | Therapeutic Area | Mechanism of Action |

| Axitinib | Oncology | Tyrosine Kinase Inhibitor (VEGFR 1-3, PDGFR, c-KIT) |

| Pazopanib | Oncology | Tyrosine Kinase Inhibitor (VEGFR 1-3, PDGFR, FGFR, c-KIT) |

| Niraparib | Oncology | PARP Inhibitor |

| Benzydamine | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) |

| Granisetron | Antiemetic | Serotonin 5-HT3 receptor antagonist |

The diverse biological activities of indazole derivatives, including their roles as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics, underscore the value of exploring novel substitutions on this scaffold.[1][2] this compound, with its specific substitution pattern, represents an intriguing yet underexplored molecule with the potential for novel biological activity.

Part 2: Synthesis of this compound

Established Synthesis of the Precursor: 4-Chloro-1H-indazole

A reliable method for the synthesis of 4-chloro-1H-indazole proceeds from 2-methyl-3-chloroaniline.[3] This multi-step, one-pot reaction is efficient and high-yielding.

Experimental Protocol:

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer, add 2-methyl-3-chloroaniline (9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).

-

Acetylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over 2 minutes.

-

Warming and Stirring: Allow the reaction mixture to gradually warm to 25 °C and stir for 1 hour.

-

Diazotization and Cyclization: Heat the reaction to 60 °C and add isopentyl nitrite (18.9 mL, 141 mmol). Stir the reaction mixture overnight at 60 °C.

-

Work-up and Hydrolysis: After the reaction is complete, cool the mixture to 0 °C and add water (75 mL) and THF (150 mL). Add lithium hydroxide (20.7 g, 494 mmol) and continue stirring at 0 °C for 3 hours to facilitate hydrolysis.

-

Extraction and Isolation: Add water (200 mL) and extract the product with ethyl acetate (300 mL, then 100 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure to yield 4-chloro-1H-indazole as an orange solid (11.07 g, 100% yield).[3]

Causality of Experimental Choices:

-

Potassium acetate acts as a base to neutralize the acetic acid formed during the initial acetylation step.

-

Acetic anhydride serves as the acetylating agent, protecting the amine group and facilitating the subsequent diazotization.

-

Isopentyl nitrite is the diazotizing agent, which, upon heating, generates a diazonium salt intermediate that spontaneously cyclizes to form the indazole ring.

-

Lithium hydroxide is a strong base used for the hydrolysis of the N-acetylated indazole intermediate to the final 1H-indazole.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

The Emergence of a Versatile Scaffold: A Technical Guide to the Synthesis and Characteristics of 4-Chloro-1H-indazol-5-ol

Abstract

The indazole core, a bicyclic heteroaromatic system, is a cornerstone in modern medicinal chemistry, celebrated for its role as a "privileged scaffold" in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of a specific, yet significant, member of this family: 4-Chloro-1H-indazol-5-ol. While the seminal report of its discovery remains elusive in the annals of chemical literature, this document reconstructs its likely historical context, details a plausible and chemically sound synthetic pathway, and elucidates its key physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals, offering both a retrospective analysis and a practical framework for the utilization of this versatile molecule.

Introduction: The Indazole Nucleus - A Legacy of Therapeutic Innovation

The story of the indazole scaffold begins in the late 19th century with the pioneering work of Emil Fischer, who first synthesized an indazole derivative, specifically an oxo-substituted version, around 1883.[1] This foundational discovery, stemming from the intramolecular condensation of o-hydrazinobenzoic acid, opened the door to a new class of heterocyclic compounds.[1] The inherent stability and unique electronic properties of the fused benzene and pyrazole ring system have since positioned indazole and its derivatives as critical components in the development of a wide array of pharmacologically active molecules.

The versatility of the indazole scaffold lies in its capacity for substitution at various positions, allowing for the fine-tuning of its biological activity. The introduction of halogen and hydroxyl groups, in particular, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on this compound, a molecule that combines these key functional groups and holds considerable potential as a building block in drug discovery.

A Postulated History: The Intellectual Lineage of this compound

It is probable that this compound was first prepared as part of a broader investigation into the structure-activity relationships of substituted indazoles. Its synthesis would have built upon established methods for the construction of the indazole ring system, with subsequent or concurrent introduction of the chloro and hydroxyl functionalities.

Synthetic Strategy: A Plausible and Efficient Route

Based on established synthetic protocols for substituted indazoles, a robust and logical pathway for the preparation of this compound can be proposed. This hypothetical synthesis leverages readily available starting materials and employs well-understood chemical transformations.

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned as a multi-step process, likely commencing with a suitably substituted aniline precursor. A plausible starting material would be 2-amino-3-chloro-6-methoxyphenol. The methoxy group can serve as a protected form of the final hydroxyl group.

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Diazotization of 2-Amino-3-chloro-6-methoxyphenol

-

Dissolve 2-amino-3-chloro-6-methoxyphenol in a suitable acidic medium, such as aqueous hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the corresponding diazonium salt.

Step 2: Intramolecular Cyclization to form 4-Chloro-5-methoxy-1H-indazole

-

The resulting diazonium salt solution is then carefully neutralized or treated with a mild base to promote intramolecular cyclization. This step leads to the formation of the indazole ring system, yielding 4-chloro-5-methoxy-1H-indazole.

Step 3: Demethylation to Yield this compound

-

The intermediate, 4-chloro-5-methoxy-1H-indazole, is then subjected to a demethylation reaction to unmask the hydroxyl group.

-

A common and effective reagent for this transformation is boron tribromide (BBr₃) in an inert solvent like dichloromethane.

-

The reaction mixture is typically stirred at a low temperature initially and then allowed to warm to room temperature.

-

Workup with water or a mild base will yield the final product, this compound.

Causality of Experimental Choices

The choice of a methoxy group as a protecting group for the phenol is strategic. It is relatively stable under the conditions of diazotization and cyclization, yet can be cleaved efficiently under specific conditions, minimizing side reactions. The use of low temperatures during diazotization is critical to prevent the decomposition of the unstable diazonium salt.

Visualization of the Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Physicochemical Properties and Characterization

While detailed spectroscopic data from a primary literature source for this compound is not available, its fundamental physicochemical properties can be obtained from chemical supplier databases.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClN₂O | --INVALID-LINK-- |

| Molecular Weight | 168.58 g/mol | --INVALID-LINK-- |

| Appearance | Likely a solid | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | Inferred |

For definitive structural confirmation, a suite of analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the substitution pattern on the indazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the N-H and O-H stretches.

Potential Applications in Drug Discovery

The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The presence of the chloro and hydroxyl groups provides handles for further chemical modification, allowing for the exploration of a wide chemical space.

Derivatives of substituted indazoles have demonstrated a broad range of biological activities, including but not limited to:

-

Kinase Inhibition: The indazole nucleus is a well-established pharmacophore for the development of kinase inhibitors targeting various signaling pathways implicated in cancer and inflammatory diseases.

-

Antimicrobial Activity: Certain substituted indazoles have shown potent activity against a range of bacterial and fungal pathogens.

-

Central Nervous System (CNS) Activity: The scaffold has been explored for the development of agents targeting CNS disorders.

The specific substitution pattern of this compound could confer unique biological properties, making it a valuable tool for medicinal chemists.

Conclusion

While the precise historical moment of its discovery remains to be unearthed, this compound stands as a molecule of significant interest within the broader family of substituted indazoles. By understanding its likely synthetic origins and key chemical characteristics, researchers are well-equipped to unlock its potential in the ongoing quest for novel and effective therapeutics. The legacy of the indazole scaffold, initiated by Emil Fischer over a century ago, continues to evolve, with compounds like this compound representing the next frontier of exploration.

References

A Comprehensive Technical Guide to Determining the Aqueous Solubility of 4-Chloro-1H-indazol-5-ol for Drug Discovery Applications

This guide provides a detailed framework for researchers, medicinal chemists, and drug development professionals on the principles and methodologies for accurately determining the aqueous solubility of 4-Chloro-1H-indazol-5-ol. While specific experimental solubility data for this compound is not publicly available, this document serves as an in-depth, practical manual for generating this critical dataset in a scientifically rigorous manner.

Introduction: The Significance of this compound and Its Solubility Profile

This compound is a heterocyclic compound featuring an indazole core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules, particularly as kinase inhibitors. The precise positioning of the chloro and hydroxyl groups can critically influence its physicochemical properties and, consequently, its potential as a drug candidate or intermediate.

Aqueous solubility is a paramount physical property in drug discovery.[1][2] Poor solubility can lead to erratic results in in vitro assays, low and variable bioavailability, and significant challenges in formulation development, ultimately increasing the risk of late-stage failure.[1][3][4] Therefore, a thorough understanding and precise measurement of the solubility of this compound is not merely a data point but a foundational pillar for its successful development.

This guide will provide the scientific rationale and step-by-step protocols for two key types of solubility measurements: kinetic and thermodynamic solubility.

Physicochemical Properties of this compound

Before embarking on solubility assessment, it is crucial to understand the basic physicochemical properties of the compound. These properties provide context for its expected behavior and inform the selection of appropriate analytical methods.

| Property | Value/Information | Source |

| Molecular Formula | C₇H₅ClN₂O | [5] |

| Molecular Weight | 168.58 g/mol | [5] |

| Purity | 95% (Example, should be confirmed) | [5] |

| pKa | Not publicly available. Must be determined experimentally as it critically influences pH-dependent solubility. | |

| LogP | Not publicly available. Must be determined experimentally to understand lipophilicity. |

The presence of both a weakly acidic hydroxyl group and a weakly basic indazole nitrogen means that the solubility of this compound will likely be highly dependent on pH.[2]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

Understanding the two primary types of solubility measurements is essential for correct data interpretation and application at different stages of drug discovery.[6]

-

Kinetic Solubility: This measurement reflects the solubility of a compound when it is rapidly dissolved from a high-concentration organic solvent stock (typically DMSO) into an aqueous buffer.[3][4] It is a measure of how quickly a compound precipitates out of a supersaturated solution. Because it is fast and requires minimal compound, it is ideal for the early stages of drug discovery and high-throughput screening (HTS).[1][7] However, kinetic solubility often overestimates the true solubility because it may reflect the amorphous, more soluble form of the compound rather than the most stable crystalline form.[8]

-

Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a compound in a saturated solution with an excess of the solid material.[4][6] The measurement is taken after a prolonged incubation period (e.g., 24 hours or more) to ensure equilibrium is reached.[1] This value is crucial for lead optimization and formulation development as it reflects the solubility of the most stable, crystalline form of the drug, which is what will be present in a final drug product.[9]

The workflow for selecting and applying these assays is visualized below.

Caption: Logical flow for selecting solubility assays during drug development.

Experimental Protocol: Kinetic Solubility Determination

This protocol describes a high-throughput method using laser nephelometry to detect precipitation.

Principle: The compound is introduced from a DMSO stock solution into an aqueous buffer. If the concentration exceeds its kinetic solubility, the compound will precipitate, and the resulting particles will scatter light. The amount of scattered light is proportional to the extent of precipitation.

Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh ~1-2 mg of this compound.

-

Dissolve in 100% DMSO to create a 10 mM stock solution. Ensure complete dissolution using gentle vortexing or sonication.

-

-

Plate Preparation:

-

Using a liquid handler for accuracy, perform serial dilutions of the 10 mM stock solution in a 384-well plate using DMSO.

-

In a separate 384-well clear-bottom assay plate, add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

-

Assay Execution:

-

Transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to the assay plate containing the aqueous buffer. This step is critical and should be performed rapidly to induce precipitation. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.

-

Immediately place the assay plate into a microplate nephelometer (e.g., BMG LABTECH NEPHELOstar Plus).[7]

-

-

Data Acquisition and Analysis:

-

Measure the light scattering at time zero and after a short incubation period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[1]

-

The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.

-

Caption: Workflow for the kinetic solubility assay.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the definitive shake-flask method, which is considered the most reliable for determining equilibrium solubility.[9][10]

Principle: An excess of the solid compound is agitated in a specific aqueous buffer for a prolonged period until the concentration of the dissolved compound in the solution reaches equilibrium with the remaining solid.

Methodology:

-

Sample Preparation:

-

Add an excess amount of solid this compound (e.g., 1-2 mg) into a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a precise volume of the desired aqueous buffer (e.g., 1 mL of PBS, pH 7.4).

-

-

Equilibration:

-

Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for at least 24 hours to ensure equilibrium is reached.[4] Some compounds may require longer incubation times (48-72 hours).

-

-

Phase Separation:

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. This is typically achieved by centrifugation followed by filtration using a low-binding filter (e.g., 0.22 µm PVDF).[9]

-

-

Quantification:

-

Solid-State Analysis (Trustworthiness Step):

-

Recover the remaining solid from the vial and analyze it using techniques like polarized light microscopy or X-ray powder diffraction (XRPD).[8]

-

This crucial step confirms whether the compound remained in its original crystalline form or converted to a different polymorph or a hydrate during the experiment, which could significantly alter the solubility value.[9]

-

Caption: Workflow for the thermodynamic (shake-flask) solubility assay.

Data Interpretation and Reporting

The final report should include the solubility values (e.g., in µg/mL or µM) for this compound under the specified conditions (buffer, pH, temperature). It is critical to note whether the value is kinetic or thermodynamic. Any significant discrepancy between the two values should be highlighted, as a large difference (high kinetic, low thermodynamic solubility) can indicate a high potential for supersaturation but also a risk of precipitation in vivo. The results from the solid-state analysis are mandatory for validating the thermodynamic solubility data.

By following these rigorous, well-established protocols, researchers can generate high-quality, reliable solubility data for this compound, enabling informed decisions in the complex process of drug discovery and development.

References

- 1. enamine.net [enamine.net]

- 2. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 3. Aqueous Solubility Assay - Enamine [enamine.net]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. bmglabtech.com [bmglabtech.com]

- 8. ovid.com [ovid.com]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. lifechemicals.com [lifechemicals.com]

A Spectroscopic Guide to 4-Chloro-1H-indazol-5-ol: Structure Elucidation and Data Interpretation

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-1H-indazol-5-ol, a substituted indazole of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages high-fidelity predictive methodologies alongside established principles of spectroscopic interpretation to serve as a comprehensive reference for its structural characterization.

Introduction to this compound and the Role of Spectroscopy

This compound belongs to the indazole class of heterocyclic compounds, which are recognized as privileged structures in medicinal chemistry due to their diverse biological activities. The precise arrangement of substituents on the indazole core is critical to its pharmacological profile, necessitating unambiguous structural confirmation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, providing detailed information about the molecular framework, functional groups, and overall connectivity. This guide will systematically detail the expected spectroscopic signatures of this compound.

Molecular Structure and Isomerism

The structure of this compound, with the IUPAC name this compound and CAS Number 478834-25-2, presents a unique substitution pattern on the bicyclic indazole ring system. The presence of both a chloro and a hydroxyl group on the benzene portion of the ring, in addition to the inherent tautomerism of the pyrazole ring, influences its electronic environment and, consequently, its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for structural verification. The data presented herein is based on advanced computational prediction models, which have demonstrated high accuracy for similar heterocyclic systems.

Experimental Protocol: NMR Sample Preparation and Acquisition (A General Approach)

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial, as it can influence the chemical shifts of labile protons, such as those of the -OH and -NH groups.

-

Instrumentation : Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition : Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition : Obtain the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the aromatic protons, as well as the labile hydroxyl and amine protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.1 | s | - |

| H-6 | ~7.2 | d | ~8.5 |

| H-7 | ~7.0 | d | ~8.5 |

| OH | ~9.5-10.5 | br s | - |

| NH | ~12.5-13.5 | br s | - |

Expertise & Experience: The downfield chemical shift of the NH proton is characteristic of N-unsubstituted indazoles and is a result of its acidic nature and involvement in intermolecular hydrogen bonding. The broadness of the OH and NH signals is due to chemical exchange with the solvent and quadrupolar relaxation effects of the nitrogen atoms. The ortho-coupling between H-6 and H-7 is a key indicator of their adjacent positions on the benzene ring.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-3 | ~135 |

| C-3a | ~120 |

| C-4 | ~115 |

| C-5 | ~150 |

| C-6 | ~112 |

| C-7 | ~118 |

| C-7a | ~140 |

Trustworthiness: The predicted chemical shifts are consistent with the expected electronic effects of the substituents. The C-5 carbon, bearing the electron-donating hydroxyl group, is shifted downfield, while the C-4 carbon, attached to the electron-withdrawing chlorine atom, is also significantly influenced. The combination of ¹H and ¹³C NMR data provides a self-validating system for the assignment of the molecular structure.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H, N-H, C=C, and C-Cl bonds.

Experimental Protocol: IR Spectrum Acquisition (ATR Method)

-

Sample Preparation : Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹ with a sufficient number of scans to obtain a high-quality spectrum.

-

Background Correction : A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3400-3200 (broad) | O-H stretch (intermolecular H-bonding) | Strong |

| 3200-3000 (broad) | N-H stretch | Medium |

| 1620-1580 | C=C aromatic ring stretch | Medium-Strong |

| 1500-1450 | C=C aromatic ring stretch | Medium-Strong |

| 1250-1150 | C-O stretch (phenol) | Strong |

| 800-700 | C-Cl stretch | Medium-Strong |

Authoritative Grounding: The broadness of the O-H and N-H stretching bands is a direct consequence of intermolecular hydrogen bonding in the solid state. The positions of the aromatic C=C stretching bands are indicative of the substituted benzene ring within the indazole system.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization, which can aid in structural elucidation.

Experimental Protocol: Mass Spectrum Acquisition (ESI-MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation : Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer.

-

Data Acquisition : Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Expected Mass Spectral Data

-

Molecular Ion : The molecular weight of this compound (C₇H₅ClN₂O) is 168.58 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 169. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom, with a prominent peak at m/z 171 ([M+2+H]⁺) that is approximately one-third the intensity of the m/z 169 peak.

-

Key Fragmentation Pathways : The fragmentation of the indazole ring is a complex process. Common fragmentation pathways for substituted indazoles involve the loss of small neutral molecules such as HCN, N₂, and CO. For this compound, potential fragmentation could involve the loss of HCl or cleavage of the pyrazole ring.

Data Integration and Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The predicted NMR data provides the detailed carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (OH, NH), and the mass spectrum verifies the molecular weight and elemental composition. Together, these data points provide a robust and self-consistent confirmation of the structure of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. By combining high-fidelity predictions with fundamental principles of spectroscopic interpretation, this document serves as a valuable resource for researchers working with this and related indazole derivatives. The detailed analysis of the predicted NMR, IR, and MS data offers a clear pathway for the structural elucidation and quality control of this important chemical entity.

A Technical Guide to the Target Deconvolution of 4-Chloro-1H-indazol-5-ol

Prepared by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2][3] Its unique structure facilitates critical interactions with a variety of biological targets, most notably protein kinases.[1][4][5] This guide focuses on a specific derivative, 4-Chloro-1H-indazol-5-ol, a compound of interest for which the precise therapeutic targets remain to be fully elucidated. We present a comprehensive, technically-grounded strategy for the systematic identification and validation of its potential molecular targets. This document is intended for researchers, medicinal chemists, and drug development professionals, providing both the strategic rationale and detailed experimental protocols necessary to advance the understanding and potential clinical application of this and similar indazole-based compounds.

Introduction: The Promise of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of modern drug design.[3][6] Its rigid structure and ability to participate in a rich network of hydrogen bonds and other non-covalent interactions allow it to bind with high affinity and specificity to the active sites of numerous enzymes.[7] Several FDA-approved drugs, including the kinase inhibitors Axitinib, Pazopanib, and the PARP inhibitor Niraparib, feature an indazole core, highlighting its clinical and commercial significance.[1][2]

The subject of this guide, this compound, possesses key structural features that suggest a strong potential for biological activity. The 1H-indazole core provides the fundamental binding motif. The 5-hydroxyl group can act as a critical hydrogen bond donor and/or acceptor, potentially mimicking the hinge-binding interactions common to many kinase inhibitors. The 4-chloro substituent modulates the electronic properties and steric profile of the molecule, which can fine-tune binding affinity and selectivity for specific targets.

While the broad potential of indazoles is known, the specific targets of this compound are not yet defined in publicly accessible literature. This guide, therefore, serves as a roadmap for "target deconvolution" or "target identification"—the process of discovering the specific molecular targets of a bioactive compound. We will outline a logical, multi-pronged approach that begins with broad, hypothesis-generating screens and progresses to rigorous, specific validation assays.

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is a prerequisite for any drug discovery program. These parameters influence solubility, permeability, metabolic stability, and ultimately, bioavailability. The table below summarizes the key calculated and experimental properties for this compound.

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C₇H₅ClN₂O | Defines the elemental composition. |

| Molecular Weight | 168.58 g/mol | Falls within the "Rule of Five" guidelines for good oral bioavailability. |

| CAS Number | 478834-25-2 | Unique chemical identifier.[8] |

| Appearance | Solid (predicted) | Relevant for formulation and handling. |

| XLogP3 | 1.9 | Indicates good membrane permeability and balances solubility. |

| Hydrogen Bond Donors | 2 | The -OH and -NH groups can form key interactions with protein targets. |

| Hydrogen Bond Acceptors | 2 | The pyrazole nitrogens and hydroxyl oxygen can accept hydrogen bonds. |

| Rotatable Bond Count | 0 | A rigid structure, which can lead to higher binding affinity by reducing the entropic penalty of binding. |

High-Probability Target Classes for Indazole Scaffolds